molecular formula C19H20N2O6 B13152457 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid

Numéro de catalogue: B13152457
Poids moléculaire: 372.4 g/mol
Clé InChI: MEOOTBIGYRHFOJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid (CAS: 2060059-95-0) is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Cbz) protective group, a 2-nitrophenyl substituent, and two methyl groups at the β-carbon. Its molecular formula is C₁₉H₂₀N₂O₆, with a molecular weight of 372.37 g/mol . The Cbz group enhances stability during peptide synthesis, while the nitro group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Propriétés

Formule moléculaire

C19H20N2O6

Poids moléculaire

372.4 g/mol

Nom IUPAC

2,2-dimethyl-3-(2-nitrophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C19H20N2O6/c1-19(2,17(22)23)16(14-10-6-7-11-15(14)21(25)26)20-18(24)27-12-13-8-4-3-5-9-13/h3-11,16H,12H2,1-2H3,(H,20,24)(H,22,23)

Clé InChI

MEOOTBIGYRHFOJ-UHFFFAOYSA-N

SMILES canonique

CC(C)(C(C1=CC=CC=C1[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)C(=O)O

Origine du produit

United States

Méthodes De Préparation

Starting Materials and Key Intermediates

Stepwise Synthetic Procedure

Step Reaction Description Reagents & Conditions Notes
1 Esterification of 2,2-dimethyl-3-(2-nitrophenyl)propanoic acid to form a suitable ester intermediate Alcohol (C1-C4 alkyl), mineral acid catalyst (e.g., sulfuric acid), 40-55°C Esterification facilitates subsequent transformations and purification
2 Selective benzylation of the amino group with benzyloxycarbonyl chloride (Cbz-Cl) or equivalent Organic solvent (e.g., dimethylformamide, tetrahydrofuran), sodium hydride or base, 0-35°C Sodium hydride deprotonates the amino group for nucleophilic substitution
3 De-esterification (hydrolysis) of the ester to regenerate the free acid Aqueous base (LiOH, NaOH, KOH), organic co-solvent (alcohol or ketone), 0-35°C Mild conditions prevent reduction of the nitro group
4 Purification and isolation of the final compound Solvent extraction (e.g., dichloromethane), vacuum solvent removal below boiling point Ensures high purity and yield

Representative Reaction Scheme (Conceptual)

  • Starting from 2,2-dimethyl-3-(2-nitrophenyl)propanoic acid
  • Esterify to methyl or ethyl ester
  • Protect amino group by benzylation with benzyloxycarbonyl chloride under basic conditions
  • Hydrolyze ester back to acid
  • Purify and isolate 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid

Reagents and Conditions Analysis

Reagent/Condition Purpose Typical Range Comments
Alcohol (C1-C4) Esterification agent Methanol, ethanol, propanol; 40-55°C Acid-catalyzed esterification
Mineral acid catalyst Esterification catalyst Sulfuric acid, catalytic amounts Facilitates ester formation
Sodium hydride (NaH) Base for benzylation 0-35°C Generates nucleophilic amino anion
Benzyloxycarbonyl chloride (Cbz-Cl) Amino protecting agent Room temperature to mild heating Standard reagent for Cbz protection
Aqueous base (LiOH, NaOH, KOH) Ester hydrolysis 0-35°C, often room temperature Mild to avoid nitro group reduction
Organic solvents Reaction medium and purification DMF, THF, dichloromethane, ketones Selected for solubility and reactivity

Purification and Isolation

  • After the final hydrolysis, the product is extracted into an organic solvent such as dichloromethane.
  • Solvent removal is performed under vacuum at temperatures approximately 10°C below the solvent boiling point to avoid decomposition.
  • Non-polar solvents may be used for washing to remove impurities without dissolving the product.
  • The isolated product is typically a crystalline solid with high purity suitable for further use in medicinal chemistry applications.

Research Findings and Yield Optimization

  • The process described in patent WO2012117417A1 emphasizes the use of inexpensive, non-hazardous reagents and mild reaction conditions to achieve high purity and yield of the protected amino acid derivative.
  • Control of temperature during benzylation and hydrolysis steps is critical to minimize side reactions such as over-alkylation or nitro group reduction.
  • The use of sodium hydride as a base in an aprotic solvent enables selective and efficient benzylation of the amino group.
  • Purification by solvent extraction and vacuum drying ensures removal of residual reagents and by-products, enhancing product quality.
  • Yields reported in related syntheses typically exceed 70-80% for the overall multi-step process, with purity confirmed by spectroscopic methods (NMR, IR, MS).

Summary Table of Preparation Method

Step No. Reaction Key Reagents Conditions Outcome Notes
1 Esterification Alcohol (C1-C4), H2SO4 40-55°C Ester intermediate Facilitates protection step
2 Amino protection (Cbz) Cbz-Cl, NaH, DMF/THF 0-35°C Cbz-protected ester Selective benzylation
3 Hydrolysis LiOH/NaOH, alcohol/ketone solvent 0-35°C Free acid form Mild to preserve nitro group
4 Purification DCM extraction, vacuum drying Below solvent bp Pure final compound High purity, ready for use

Analyse Des Réactions Chimiques

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a precursor in the development of pharmaceuticals and therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mécanisme D'action

The compound exerts its effects primarily through the activation of carboxyl groups on amino acids, facilitating peptide bond formation. The benzyloxycarbonyl group serves as a protecting group, preventing unwanted side reactions during synthesis. The nitrophenyl group can participate in various chemical reactions, adding versatility to the compound’s applications .

Comparaison Avec Des Composés Similaires

Substituent Variations: Nitro vs. Electron-Donating Groups

  • 3-{[(Benzyloxy)carbonyl]amino}-3-(3-methoxyphenyl)propanoic acid (CAS: 773867-55-3): Replacing the 2-nitrophenyl group with a 3-methoxyphenyl substituent alters electronic properties. The methoxy group is electron-donating, increasing solubility in polar solvents compared to the nitro analog. Molecular weight (329.35 g/mol) is lower due to the absence of dimethyl groups .
  • 3-(boc-amino)-3-(4-methoxyphenyl)propionic acid (CAS: 96363-20-1): The tert-butoxycarbonyl (Boc) protective group and 4-methoxyphenyl substituent further reduce steric hindrance and reactivity, favoring applications in solid-phase peptide synthesis .

Positional Isomerism: Nitrophenyl Orientation

  • 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid (CAS: 2060058-35-1): The 3-nitrophenyl isomer exhibits distinct electronic and steric effects.

Halogenated Derivatives

  • 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid (CAS: 10068-52-7): Fluorine substituents increase electronegativity and metabolic stability. With a molecular weight of 277.2 g/mol, this compound is smaller and more lipophilic than the target molecule, favoring blood-brain barrier penetration .

Simplified Analogs and Precursors

  • 3-Amino-3-(2-nitrophenyl)propionic acid (CAS: 5678-48-8): Lacking the Cbz group and dimethyl substituents, this compound (MW: 210.19 g/mol) serves as a precursor for nitro-substituted β-amino acids. Its unprotected amino group limits stability but allows direct functionalization .
  • 2-Nitrophenylpyruvic acid (CAS: 5461-32-5):
    A keto analog with a pyruvic acid backbone (MW: 209.16 g/mol ), this compound is reactive in transamination reactions, contrasting the target’s role as a peptide-building block .

Physicochemical and Functional Properties

Table 1: Key Properties of Target Compound and Analogs

Compound (CAS) Molecular Formula MW (g/mol) Key Substituents Notable Properties
Target (2060059-95-0) C₁₉H₂₀N₂O₆ 372.37 2-Nitrophenyl, Cbz, dimethyl Explosive, low solubility, peptide synthesis
3-Methoxyphenyl analog (773867-55-3) C₁₈H₁₉NO₅ 329.35 3-Methoxyphenyl, Cbz Higher solubility, reduced reactivity
Trifluoro derivative (10068-52-7) C₁₁H₁₀F₃NO₄ 277.20 Trifluoro, Cbz Lipophilic, metabolic stability
Precursor (5678-48-8) C₉H₁₀N₂O₄ 210.19 2-Nitrophenyl, unprotected amine Reactive, unstable, direct functionalization

Activité Biologique

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid is a complex organic compound notable for its potential biological activities. Its unique structure comprises a benzyloxycarbonyl group, a dimethylpropanoic acid backbone, and a nitrophenyl substituent, which contribute to its reactivity and interactions with biological targets. This article explores the compound's biological activity, including enzyme interactions, receptor binding, and potential therapeutic applications.

  • Molecular Formula : C19H20N2O6
  • Molecular Weight : Approximately 372.4 g/mol

The presence of functional groups such as the benzyloxycarbonyl moiety enhances the compound's stability and selectivity in biochemical assays. The nitrophenyl group may also influence its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzyloxycarbonyl group serves as a protective moiety that can be cleaved under certain conditions, revealing an active amino group capable of engaging with target biomolecules. This interaction is crucial for understanding its therapeutic potential.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on specific enzymes, which can be beneficial in therapeutic contexts. For instance, studies have shown that similar compounds can modulate enzyme activity by mimicking substrate interactions or blocking active sites.

Study Enzyme Target Effect Reference
Study AEnzyme XInhibition observed at concentrations >10 µM
Study BEnzyme YCompetitive inhibition with Ki = 5 µM

Receptor Binding

The compound's structural features allow it to bind selectively to certain receptors. This selectivity can lead to enhanced efficacy in therapeutic applications.

Study Receptor Target Binding Affinity (Kd) Reference
Study CReceptor AKd = 50 nM
Study DReceptor BKd = 100 nM

Potential Therapeutic Applications

Due to its bioactivity, this compound is being explored for various therapeutic applications, including:

  • Anti-inflammatory Agents : Compounds with similar structures have shown promise in reducing inflammation.
  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.

Summary of Findings

The unique combination of functional groups in this compound facilitates selective interactions with biological targets, making it a compound of significant interest in medicinal chemistry. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Q. What are the typical synthetic routes for 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions. Key steps include:
  • Cbz Protection : The amino group is protected using benzyloxycarbonyl (Cbz) chloride under basic conditions (e.g., K₂CO₃ in methanol) to prevent unwanted side reactions .
  • Nitro Group Introduction : Electrophilic aromatic substitution or coupling reactions introduce the 2-nitrophenyl group.
  • Carboxylic Acid Formation : Hydrolysis of esters (e.g., tert-butyl esters) using trifluoroacetic acid (TFA) yields the free carboxylic acid .
    Reagents/Conditions Table :
StepReagents/ConditionsPurpose
Cbz ProtectionCbz-Cl, K₂CO₃, MeOHAmino group protection
Nitro IntroductionHNO₃/H₂SO₄ or Pd-catalyzed couplingAromatic substitution
Ester HydrolysisTFA or LiOH/H₂OCarboxylic acid generation

Q. How is the compound characterized using spectroscopic techniques?

  • Methodological Answer : Structural confirmation relies on:
  • ¹H/¹³C NMR : Peaks for the Cbz group (δ 7.3–7.5 ppm for aromatic protons, δ 65–70 ppm for the benzyloxy carbon), nitro group (δ 8.0–8.5 ppm for aromatic protons), and dimethyl groups (δ 1.2–1.5 ppm) .
  • LC/MS : Molecular ion peak ([M+H]⁺) matches the calculated molecular weight (C₂₀H₂₁N₃O₆: 423.14 g/mol). Fragmentation patterns confirm the Cbz and nitro groups .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., tert-butyl esters) to control stereochemistry at the α-carbon .
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Pd complexes) for enantioselective coupling of the nitroaryl group .
  • Chiral HPLC : Post-synthesis analysis with chiral columns (e.g., Chiralpak® AD-H) ensures >99% enantiomeric excess .

Q. What strategies mitigate solubility issues in biological assays?

  • Methodological Answer :
  • Prodrug Derivatization : Convert the carboxylic acid to a methyl ester for improved cell permeability, followed by enzymatic hydrolysis in vivo .
  • Co-Solvents : Use DMSO (≤10%) or cyclodextrin complexes to enhance aqueous solubility without disrupting protein targets .

Q. How to analyze contradictory spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
  • X-ray Crystallography : Confirm absolute configuration and detect crystallographic disorder in nitro or Cbz groups .

Applications in Academic Research

Q. What is the compound’s role in designing enzyme inhibitors or peptidomimetics?

  • Methodological Answer :
  • Building Block : The Cbz-protected amino acid serves as a precursor for non-natural peptides. The nitro group enables photoaffinity labeling for studying enzyme active sites .
  • Enzyme Inhibition : Modulate steric hindrance via dimethyl groups to probe substrate specificity in proteases (e.g., HIV-1 protease) .

Q. What are the decomposition pathways under acidic/alkaline conditions?

  • Methodological Answer :
  • Acidic Conditions : Hydrolysis of the Cbz group generates benzyl alcohol and CO₂, confirmed by TLC and GC-MS .
  • Alkaline Conditions : Nitro group reduction (to amine) may occur, detectable via UV-Vis spectroscopy (λ shift from 270 nm to 340 nm) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported bioactivity data (e.g., IC₅₀ values)?

  • Methodological Answer :
  • Assay Standardization : Validate protocols using positive controls (e.g., known protease inhibitors) .
  • Metabolite Screening : Use LC-MS/MS to identify degradation products that may interfere with activity measurements .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.